molecular formula C19H13F3N2O4S B2564695 N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 1797760-53-2

N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2564695
CAS No.: 1797760-53-2
M. Wt: 422.38
InChI Key: FYULRDBFUDIDHG-UHFFFAOYSA-N
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Description

This compound is an ethanediamide derivative featuring a thiophene ring substituted at the 5-position with a furan-2-carbonyl group and a methylene bridge to the amide nitrogen. The second amide group is attached to a 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the fused thiophene-furan system may contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O4S/c20-19(21,22)11-3-1-4-12(9-11)24-18(27)17(26)23-10-13-6-7-15(29-13)16(25)14-5-2-8-28-14/h1-9H,10H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYULRDBFUDIDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N’-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis methods . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives. The Paal–Knorr reaction, for example, involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions would be optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N’-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione, while reduction of the carbonyl group can yield the corresponding alcohol.

Scientific Research Applications

N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N’-[3-(trifluoromethyl)phenyl]ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N’-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can interact with enzymes and receptors, modulating their activity. For instance, the thiophene ring may inhibit certain kinases, while the furan ring can interact with DNA .

Comparison with Similar Compounds

Structural Similarities and Differences

Key Structural Features of Target Compound :
  • Core : Ethanediamide backbone.
  • Substituents :
    • Thiophene ring with 5-(furan-2-carbonyl) and methylene-linked amide.
    • 3-(Trifluoromethyl)phenyl group.
Comparison Table :
Compound Name Molecular Formula Key Functional Groups Structural Differences vs. Target Reference
N-{[5-(Furan-2-carbonyl)thiophen-2-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide (Target) C₂₁H₁₅F₃N₂O₄S Ethanediamide, thiophene-furan, CF₃-phenyl N/A -
5-Nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide C₁₂H₇F₃N₂O₄ Nitrofuran, CF₃-phenyl Nitro group replaces thiophene-furan system
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₆H₁₀F₃N₃O₄S₂ Nitrothiophene, thiazole, CF₃-phenyl Thiazole instead of ethanediamide; nitro group
(2E)-N-Phenyl-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)hydrazinecarbothioamide C₂₀H₁₅F₃N₃OS Hydrazinecarbothioamide, furan, CF₃-phenyl Thioamide and hydrazine vs. ethanediamide
Rivaroxaban (5-chloro-N-{(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide C₁₉H₁₈ClN₃O₅S Thiophene-carboxamide, morpholino, oxazolidinone Oxazolidinone core vs. ethanediamide; morpholino

Stability and Metabolic Considerations

  • The CF₃ group in the target and analogs (e.g., ) resists metabolic degradation, enhancing bioavailability.
  • Hydrazine derivatives () may exhibit higher reactivity and instability compared to the target’s amide bonds .

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